molecular formula C29H32O4 B8492575 (7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate CAS No. 872984-88-8

(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate

Cat. No.: B8492575
CAS No.: 872984-88-8
M. Wt: 444.6 g/mol
InChI Key: AXVXQLBUSIPWIY-UHFFFAOYSA-N
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Description

(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate is a chemical compound with the molecular formula C29H32O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and benzoate, an ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate typically involves the esterification of 7-hydroxy-9-methyl-9H-fluorene-2-carboxylic acid with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate stands out due to its unique combination of a fluorene derivative and a benzoate ester. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

872984-88-8

Molecular Formula

C29H32O4

Molecular Weight

444.6 g/mol

IUPAC Name

(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate

InChI

InChI=1S/C29H32O4/c1-3-4-5-6-7-8-17-32-23-12-9-21(10-13-23)29(31)33-24-14-16-26-25-15-11-22(30)18-27(25)20(2)28(26)19-24/h9-16,18-20,30H,3-8,17H2,1-2H3

InChI Key

AXVXQLBUSIPWIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(C3C)C=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Octyloxybenzoic acid chloride 12.5 g was added dividing into several times to a tetrahydrofuran (100 ml) solution of 2,7-dihydroxy-9-methylfluorene 10 g and pyridine 8 g, and the solution was refluxed for 5 hours. 5% hydrochloric acid 50 ml was added to the reaction mixture, and the solution was extracted with methylene chloride. The extract was washed with 5% hydrochloric acid until pH became acidic, and then it was washed with a saturated sodium hydrogencarbonate aqueous solution and dried on anhydrous magnesium sulfate. A residue obtained by distilling the solvent off was refined by silica gel column chromatography (eluent solvent: methylene chloride) to obtain 10 g of 2-(4-octyloxybenzoyloxy)-7-hydroxy-9-methylfluorene (J1). Melting point: 140 to 143° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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